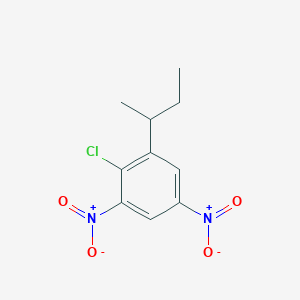
7-((4-CL-Phenoxy)ME)-1-ME-6,7-dihydro(1,3)oxazolo(2,3-F)purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-((4-CL-Phenoxy)ME)-1-ME-6,7-dihydro(1,3)oxazolo(2,3-F)purine-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the class of oxazolo purines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7-((4-CL-Phenoxy)ME)-1-ME-6,7-dihydro(1,3)oxazolo(2,3-F)purine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The starting materials might include 4-chlorophenol, methylamine, and various purine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to achieve large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, especially nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of “7-((4-CL-Phenoxy)ME)-1-ME-6,7-dihydro(1,3)oxazolo(2,3-F)purine-2,4(1H,3H)-dione” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-((4-CL-Phenoxy)ME)-1-ME-6,7-dihydro(1,3)oxazolo(2,3-F)purine-2,4(1H,3H)-dione: shares structural similarities with other oxazolo purines and phenoxy derivatives.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazolo ring fused to the purine core. These structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
332384-51-7 |
|---|---|
Molekularformel |
C15H13ClN4O4 |
Molekulargewicht |
348.74 g/mol |
IUPAC-Name |
7-[(4-chlorophenoxy)methyl]-4-methyl-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C15H13ClN4O4/c1-19-12-11(13(21)18-14(19)22)20-6-10(24-15(20)17-12)7-23-9-4-2-8(16)3-5-9/h2-5,10H,6-7H2,1H3,(H,18,21,22) |
InChI-Schlüssel |
YUKBQZBKWAMWGK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)NC1=O)N3CC(OC3=N2)COC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12047558.png)

![8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12047581.png)

![Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12047584.png)
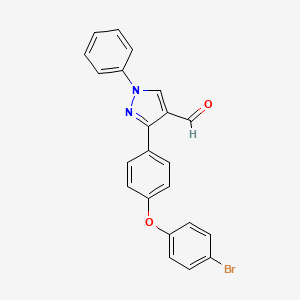
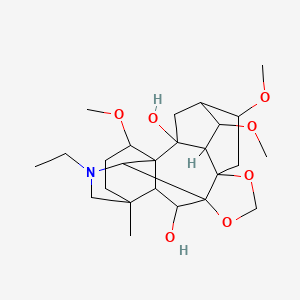
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12047608.png)
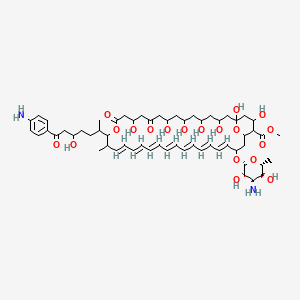
![[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047613.png)
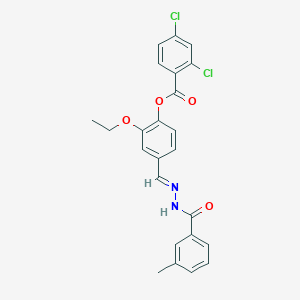
![N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047622.png)
![(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester](/img/structure/B12047637.png)
